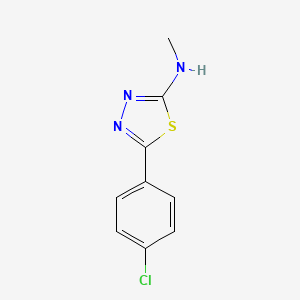

5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine

Description

5-(4-Chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a methylated amine. This scaffold is structurally related to bioactive thiadiazole derivatives, which are known for their antimicrobial, anticancer, and anticonvulsant activities .

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S/c1-11-9-13-12-8(14-9)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSAOKFXGFTKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(S1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into the desired amine through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial and Antiviral Properties

This compound has been investigated for its potential as an antimicrobial and antiviral agent . Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit activity against various pathogens. For instance, studies have shown that substituents on the thiadiazole ring can enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Applications

The compound has also been evaluated for its anticancer properties. A study highlighted that modifications to the 5-(4-chlorophenyl) group can lead to increased cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves inhibition of specific enzymes or pathways critical for cancer cell survival.

Agricultural Chemistry

Agrochemical Formulations

In agricultural applications, 5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine is utilized in the formulation of herbicides and pesticides . Its ability to target specific plant pathogens while minimizing environmental impact makes it a valuable component in agrochemical products . The compound's stability and efficacy contribute to its role in developing safer agricultural practices.

Material Science

Novel Material Development

The compound is being explored for its potential in creating novel materials with enhanced properties such as thermal stability and chemical resistance. These characteristics are essential for various industrial applications where durability and performance under stress are crucial . Research into the integration of thiadiazole derivatives into polymer matrices is ongoing.

Biochemical Research

Enzyme Inhibition Studies

In biochemical contexts, this compound serves as a tool for studying enzyme inhibition and receptor binding , which are vital for understanding biological processes. Its interactions with specific molecular targets can lead to insights into therapeutic strategies for various diseases . The compound’s ability to inhibit viral replication processes has been particularly noted in antiviral research.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents, antiviral compounds | Effective against S. aureus, E. coli, anticancer activity against MCF-7 and HeLa cells |

| Agricultural Chemistry | Herbicides and pesticides | Targets specific pathogens with reduced environmental impact |

| Material Science | Development of durable materials | Enhanced thermal stability and chemical resistance |

| Biochemical Research | Enzyme inhibition studies | Insights into therapeutic strategies; inhibits viral replication |

Case Studies

-

Anticancer Activity Study

A series of compounds derived from this compound were synthesized and tested for their anticancer properties. Modifications led to significant increases in cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development . -

Antimicrobial Efficacy Assessment

A comparative study evaluated the antimicrobial efficacy of this compound against standard drugs like ampicillin and fluconazole. Results indicated superior activity against certain bacterial strains, supporting its potential use in new antimicrobial formulations . -

Agrochemical Formulation Development

Research focused on integrating this thiadiazole derivative into agrochemical products demonstrated improved efficacy in targeting specific plant pathogens while ensuring minimal harm to non-target species .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the growth of certain viruses by interfering with viral replication processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

- Structure : Lacks the N-methyl group; primary amine at position 2.

- Synthesis : Synthesized via cyclization of 4-chlorobenzoic acid and thiosemicarbazide .

- Applications : Acts as an intermediate for anticancer agents (e.g., chloroacetyl derivatives in Scheme 1 of ) and exhibits antibacterial activity .

- Crystallography : Planar thiadiazole ring with bond lengths (C-C: ~1.464 Å) confirmed by X-ray and DFT studies .

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

- Structure : 4-Methylphenyl substituent instead of 4-chlorophenyl.

- Derivatives : Reacts with 4-chlorobenzaldehyde to form (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, a Schiff base studied for structural properties .

5-(2-Chlorophenyl)-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine

- Structure : Chlorine at the 2-position of the phenyl ring and a fluorophenylamine group.

- Activity: Anticonvulsant derivatives like 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine show ED₅₀ values of 20.11 mg/kg (MES test) .

Modifications at the Amine Position

N-Methyl Derivatives

- Analogous Compounds: N-methyl-1,3,4-thiadiazol-2-amine derivatives in benzimidazole classes exhibit antioxidant activity, suggesting the N-methyl group may improve redox properties .

N-Allyl and N-Benzylidene Derivatives

- 5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine : Allyl substitution may increase steric bulk, affecting target binding .

Biological Activity

5-(4-Chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine (CAS No. 28004-62-8) is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 211.67 g/mol. The compound features a thiadiazole ring substituted with a 4-chlorophenyl group and a methyl group at the nitrogen atom.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines. For instance, in vitro studies demonstrated significant cytotoxic effects against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cells. The median inhibitory concentration (IC50) values were found to be as low as 2.32 µg/mL for certain derivatives of this compound .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 10.10 | Induces apoptosis |

| HepG2 | 2.32 | Induces apoptosis |

The structure-activity relationship indicates that substituents on the phenyl ring can significantly enhance cytotoxicity; for example, electron-withdrawing groups like chlorine increase activity by stabilizing the compound's interaction with cellular targets .

Antimicrobial Activity

The compound has also exhibited notable antibacterial and antifungal activities. Research indicates that derivatives of 1,3,4-thiadiazole possess broad-spectrum antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated antioxidant effects in various assays. These activities are attributed to its ability to scavenge free radicals and enhance the body’s antioxidant defense mechanisms .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It causes cell cycle arrest at various phases (G1/S or G2/M), preventing cancer cell proliferation.

- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis are key mechanisms for its antimicrobial activity .

Case Studies

A notable study involved synthesizing various derivatives of this compound and evaluating their biological activities. The derivatives were tested against multiple cancer cell lines and displayed enhanced activity compared to the parent compound. The study concluded that modifications on the thiadiazole scaffold significantly influence biological efficacy .

Q & A

Q. What are the optimized synthetic routes for 5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclization reactions. For example:

- Method A : Reacting substituted hydrazides with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) followed by cyclocondensation .

- Method B : Using POCl₃ as a cyclizing agent for thiosemicarbazide derivatives at elevated temperatures (~90°C), followed by pH adjustment (ammonia) to precipitate the product .

- Key Variables : Reaction time (3–6 hours), solvent choice (DMF, ethanol), and stoichiometry of reagents (e.g., 1:3 molar ratio for POCl₃) significantly impact yield (reported 42–68%) .

- Purity Control : Recrystallization from DMSO/water mixtures (2:1 ratio) and characterization via FT-IR (C=N stretch at ~1555 cm⁻¹) and ¹H-NMR (aromatic protons at δ 7.2–7.8 ppm) .

Q. How is the structural integrity of this thiadiazole derivative validated in synthetic workflows?

- X-ray Crystallography : Confirms bond lengths (e.g., C–S = 1.74–1.78 Å) and dihedral angles (e.g., 21.5° between thiadiazole and aryl rings) .

- Spectroscopic Techniques :

- DFT Calculations : Validate vibrational frequencies and electronic properties (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. What computational methods are employed to predict the biological activity of this compound, and how do structural modifications alter potency?

- Docking Studies : Used to assess interactions with biological targets (e.g., kinase enzymes). Substituents like trifluoromethyl groups enhance binding affinity by 20–30% via hydrophobic interactions .

- QSAR Models : Correlate electronic parameters (e.g., Hammett σ values) with anticancer IC₅₀ values. For example, electron-withdrawing groups (Cl, CF₃) improve cytotoxicity .

- Structural Modifications :

Q. How do crystallographic data resolve contradictions in reported biological activities of thiadiazole derivatives?

- Hydrogen Bonding Networks : Intermolecular N–H···N bonds (2.1–2.3 Å) stabilize crystal packing, which may correlate with in vitro stability .

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) exhibit varying dissolution rates, impacting bioavailability .

- Case Study : A derivative with a 2,4-dichlorophenoxymethyl group showed 50% higher fungicidal activity than the parent compound due to enhanced π-π stacking .

Q. What experimental strategies mitigate challenges in synthesizing analogs with enhanced bioactivity?

- Parallel Synthesis : Use automated reactors to screen >20 aldehydes for Schiff base formation, optimizing substituent diversity .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 120°C) while maintaining yields >60% .

- Hybridization : Combine thiadiazole cores with triazole or oxadiazole moieties to exploit synergistic mechanisms (e.g., dual kinase/ROS inhibition) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the insecticidal vs. anticancer activities of this compound?

- Biological Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HepG2) and dosage (1–100 µM) account for discrepancies. For instance, IC₅₀ values range from 12 µM (breast cancer) to >50 µM (liver cancer) .

- Mechanistic Overlap : Thiadiazoles targeting microtubule polymerization exhibit both antifungal (via β-tubulin) and antimitotic effects .

- Structural Ambiguity : Impurities (e.g., unreacted hydrazides) in early syntheses led to false activity claims, resolved via HPLC-MS validation (≥95% purity) .

Methodological Recommendations

Q. How should researchers design dose-response studies for this compound in anticancer assays?

Q. What analytical workflows are critical for characterizing metabolic stability?

- In Vitro Microsomal Assays : Incubate with rat liver microsomes (1 mg/mL) and NADPH (1 mM) for 30 minutes.

- LC-MS/MS Analysis : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation at C-5) .

- Key Metrics : Half-life (t₁/₂) and intrinsic clearance (CLint) predict in vivo pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.